molecular formula C13H12Cl2N4O3 B2424082 ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate CAS No. 303997-11-7

ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate

Cat. No.: B2424082
CAS No.: 303997-11-7
M. Wt: 343.16
InChI Key: VQDQWIZGPBFJEM-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate is a synthetic organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the cyano or hydrazino groups, leading to different derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate involves its interaction with specific molecular targets. The cyano and hydrazino groups can form bonds with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate: This compound itself.

    This compound derivatives: Variants with different substituents on the phenyl ring or modifications to the cyano or hydrazino groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and hydrazino groups make it particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3/c1-2-22-13(21)18-12(20)8(6-16)7-17-19-11-4-3-9(14)5-10(11)15/h3-5,7,17,19H,2H2,1H3,(H,18,20,21)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQWIZGPBFJEM-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=C1)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.